1,1-Bis(4-aminophenyl)cyclohexane
Overview
Description
1,1-Bis(4-aminophenyl)cyclohexane is an organic compound with the molecular formula C18H22N2. It is a derivative of cyclohexane, where two 4-aminophenyl groups are attached to the same carbon atom of the cyclohexane ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Biochemical Analysis
Biochemical Properties
1,1-Bis(4-aminophenyl)cyclohexane plays a significant role in biochemical reactions, particularly in the formation of polyamides and other polymers. It interacts with enzymes such as peroxidases and oxidases, which facilitate its incorporation into larger molecular structures. The compound’s interaction with these enzymes involves the formation of covalent bonds between the amino groups and the enzyme’s active sites, leading to the formation of stable complexes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as proteins and nucleic acids. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth and development. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and polymer synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its incorporation into metabolic intermediates. These interactions can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions can influence the compound’s localization and its overall biochemical activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(4-aminophenyl)cyclohexane can be synthesized through several methods. One common approach involves the Ullmann coupling reaction, where this compound is synthesized from 4-iodoaniline and cyclohexanone in the presence of a copper catalyst . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-yield and scalable processes. One such method includes the reaction of 4-aminophenylmagnesium bromide with cyclohexanone, followed by acid hydrolysis to yield the desired product . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-aminophenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Bis(4-aminophenyl)cyclohexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-bis(4-aminophenyl)cyclohexane involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function . In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of the drugs . In anticancer applications, it binds to DNA, disrupting the replication process and inhibiting cell growth .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexane ring.
4,4’-Diaminodiphenylsulfone: Contains a sulfone group instead of a cyclohexane ring.
4,4’-Diaminodiphenyl ether: Contains an ether linkage instead of a cyclohexane ring.
Uniqueness
1,1-Bis(4-aminophenyl)cyclohexane is unique due to its cyclohexane core, which provides greater flexibility and stability compared to other similar compounds. This structural feature enhances its solubility in organic solvents and its ability to form stable complexes with various molecules .
Biological Activity
1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is an organic compound notable for its diverse biological activities and applications in materials science. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development and materials synthesis.
Chemical Structure and Properties
This compound has the molecular formula . It features two 4-aminophenyl groups attached to a cyclohexane ring, providing unique structural characteristics that influence its biological activity. The compound exhibits solubility in organic solvents, which facilitates its use in various biochemical applications.
Enzyme Interactions
BAPC plays a significant role in biochemical reactions, particularly in the formation of polyamides and other polymers. It interacts with enzymes such as peroxidases and oxidases, forming covalent bonds with enzyme active sites. This interaction leads to the formation of stable enzyme-substrate complexes, enhancing its effectiveness in polymer synthesis and other reactions.
Cellular Effects
Research indicates that BAPC influences various cellular processes. It modulates key signaling pathways, affecting gene expression related to cell growth, differentiation, and apoptosis. For instance, studies have shown that BAPC can alter the expression of genes involved in metabolic processes, demonstrating its potential as a regulatory agent in cellular functions.
Molecular Mechanisms
Binding Interactions
The molecular mechanism of BAPC involves binding interactions with biomolecules such as proteins and nucleic acids. It can inhibit or activate enzymes by interacting with their active sites, leading to changes in catalytic activity. Additionally, BAPC can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
BAPC is involved in several metabolic pathways, particularly those related to amino acid metabolism and polymer synthesis. It interacts with enzymes like aminotransferases and dehydrogenases, affecting metabolic flux and altering metabolite levels.
Study 1: Cellular Signaling Modulation
In a laboratory study examining the effects of BAPC on cancer cell lines, it was found that low concentrations enhanced cell proliferation while higher concentrations induced apoptosis. This dual effect suggests a threshold dosage for therapeutic efficacy.
Study 2: Polymer Synthesis
BAPC has been utilized as a building block for synthesizing polyimides. Research demonstrated that polymers derived from BAPC exhibited improved thermal stability and mechanical properties compared to those synthesized from traditional precursors. This highlights BAPC's utility in developing high-performance materials .
Dosage Effects
The biological activity of BAPC is dose-dependent. At low doses, it can promote healthy cellular functions; however, at high doses, it may lead to cytotoxic effects including cellular damage and apoptosis. Threshold effects have been documented where beneficial outcomes are only observed within specific dosage ranges.
Transport and Distribution
BAPC is transported within cells through interactions with specific transporters. Its distribution across subcellular compartments—such as the cytoplasm, nucleus, and mitochondria—affects its functional outcomes. The compound's localization is influenced by targeting signals and post-translational modifications.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4’-Diaminodiphenylmethane | Methylene bridge between phenyl groups | Less flexible than BAPC |
4,4’-Diaminodiphenylsulfone | Contains a sulfone group instead of cyclohexane | Different interaction profile due to sulfone group |
4,4’-Diaminodiphenyl ether | Ether linkage instead of cyclohexane | Alters solubility and reactivity |
BAPC's cyclohexane core provides greater flexibility compared to these similar compounds, enhancing its solubility and ability to form stable complexes with various molecules.
Properties
IUPAC Name |
4-[1-(4-aminophenyl)cyclohexyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIQUAKDNTQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954478 | |
Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24829362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3282-99-3 | |
Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3282-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-cyclohexylidenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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